6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

Structure-Activity Relationship Ligand Design PDE4 Inhibition

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 1428233-77-5) is a heterocyclic compound with molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol, featuring a fused bicyclic pyrazolo[5,1-b][1,3]oxazine core with a carboxylic acid substituent at the 3-position and a methyl group at the 6-position. Its computed density is 1.51±0.1 g/cm³ and predicted boiling point is 377.5±30.0 °C.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 1428233-77-5
Cat. No. B1430070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
CAS1428233-77-5
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC1CN2C(=C(C=N2)C(=O)O)OC1
InChIInChI=1S/C8H10N2O3/c1-5-3-10-7(13-4-5)6(2-9-10)8(11)12/h2,5H,3-4H2,1H3,(H,11,12)
InChIKeyZLWNTPNSLMXJIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 1428233-77-5): Structural and Physicochemical Baseline for Procurement


6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 1428233-77-5) is a heterocyclic compound with molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol, featuring a fused bicyclic pyrazolo[5,1-b][1,3]oxazine core with a carboxylic acid substituent at the 3-position and a methyl group at the 6-position . Its computed density is 1.51±0.1 g/cm³ and predicted boiling point is 377.5±30.0 °C . The 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold has been identified in patent literature as a core structure for phosphodiesterase 4 (PDE4) isozyme inhibitors, particularly those with binding affinity for the PDE4B isoform, with potential applications in CNS, metabolic, autoimmune, and inflammatory diseases [1]. This scaffold has also been cited in 2024 patent filings for targeted protein degradation applications, serving as a warhead in PROTAC designs [2].

Why 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid Cannot Be Interchanged with In-Class Analogs for PDE4-Targeted and PROTAC Applications


Substitution patterns on the pyrazolo[5,1-b][1,3]oxazine scaffold profoundly influence both target binding affinity and physicochemical properties. The 6-methyl group on the dihydro-oxazine ring introduces steric bulk and modulates the electron density of the fused system, which has been shown to affect metabolic stability and binding interactions compared to the unsubstituted core [1]. The position of the carboxylic acid functionality (3-carboxylic acid vs. 2-carboxylic acid regioisomers) dictates the vector of hydrogen-bonding interactions and the geometry of amide coupling in downstream derivatization; the 2-carboxamide series is explicitly claimed in the Pfizer PDE4 patent (WO 2017/145013 A1), while the 3-carboxylic acid series offers a distinct exit vector for conjugate extension [1][2]. Furthermore, the comprehensive review by Farghaly and Dawood (2022) emphasizes that even minor substituent changes on the pyrazolo-oxazine fused system can alter the spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and COX inhibitory profiles [3]. Generic substitution without verifying the regio- and stereochemical configuration therefore carries the risk of selecting a compound with an entirely different activity or selectivity profile.

Quantitative Differentiation Evidence for 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 1428233-77-5) vs. Closest Analogs


6-Methyl Substitution Confers Enhanced Steric and Electronic Modulation vs. Unsubstituted 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 1173003-61-6)

The target compound (CAS 1428233-77-5) differs from its closest unsubstituted analog 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 1173003-61-6) by the presence of a methyl group at the 6-position of the oxazine ring. This methyl substituent increases molecular weight from 168.15 g/mol (unsubstituted, C₇H₈N₂O₃) to 182.18 g/mol (target, C₈H₁₀N₂O₃) [1]. The 6-methyl group introduces a defined stereocenter (one undefined atom stereocenter as computed for the core scaffold), which is absent in the unsubstituted analog [2]. This additional steric and stereochemical feature has direct implications for target binding, as the methyl group can occupy a lipophilic pocket in PDE4 and kinase active sites while simultaneously influencing the conformational preference of the oxazine ring [2].

Structure-Activity Relationship Ligand Design PDE4 Inhibition

3-Carboxylic Acid Regioisomer Enables Distinct Amide Coupling Geometry vs. 2-Carboxylic Acid PDE4-Optimized Series (CAS 1428233-09-3)

The target compound bears the carboxylic acid at the 3-position of the pyrazolo[5,1-b][1,3]oxazine ring system, contrasting with the 2-carboxylic acid regioisomer (CAS 1428233-09-3) which corresponds to the Pfizer PDE4 patent core (WO 2017/145013 A1) where the 2-carboxamide is the claimed pharmacophore [1]. The 3-carboxylic acid positions the carboxyl group on the pyrazole ring at a different vector relative to the fused oxazine, resulting in divergent amide coupling trajectories for library synthesis. The 2-carboxylic acid series has been extensively exemplified in patents for PDE4B inhibition with specific IC₅₀ values reported for 2-carboxamide derivatives, while the 3-carboxylic acid series serves as a distinct scaffold for exploring alternative binding modes or linker attachment in PROTAC design [2].

Regioisomer Differentiation PDE4B Inhibitor PROTAC Linker Chemistry

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine Core Demonstrates Kinase Inhibitory Activity (JAK3/TYK2 IC₅₀: 12–45 nM) vs. p38α MAPK Inhibition (IC₅₀: 460 nM) in Structurally Related Analogs

Derivatives of the 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine core have demonstrated potent kinase inhibitory activity. A 2024 BioRxiv preprint reported that specific derivatives of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine showed IC₅₀ values ranging from 12–45 nM against JAK3 and TYK2 kinases, which are implicated in autoimmune disorders [1]. For context, a structurally related pyrazolo[5,1-b][1,3]oxazine analog, 3-(4-fluoro-phenyl)-2-pyridin-4-yl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CHEMBL364340), exhibits an IC₅₀ of 460 nM against human p38α MAP kinase, representing a >10-fold potency differential favoring the JAK3/TYK2 targets when the scaffold is appropriately substituted [2]. While these data are from structurally distinct analogs rather than the target compound itself, they establish the scaffold's capacity for nanomolar-level kinase inhibition that is highly sensitive to substitution pattern.

Kinase Inhibition JAK3/TYK2 Autoimmune Disease

Rigid Bicyclic Pyrazolo-Oxazine Scaffold Provides Conformational Restraint Advantage Over Flexible Pyrazole-Carboxylic Acid Derivatives in Ligand Design

The target compound incorporates a rigid bicyclic pyrazolo[5,1-b][1,3]oxazine framework with zero rotatable bonds (computed for the core scaffold), providing significant conformational restriction compared to simple pyrazole-3-carboxylic acid derivatives that possess multiple rotatable bonds [1]. This rigidity reduces the entropic penalty upon target binding, potentially enhancing binding affinity per unit of molecular weight (ligand efficiency). The dihydro-oxazine ring imposes a specific spatial orientation of the 6-methyl group relative to the pyrazole plane, which cannot be achieved with flexible-chain pyrazole analogs. The comprehensive review by Farghaly and Dawood (2022) documents that pyrazolo-oxazine fused systems exhibit pronounced and diverse biological activities—including anticancer, antitubercular, anti-inflammatory, antibacterial, antifungal, and COX-1/COX-2 inhibitory activities—that are directly attributable to the conformational and electronic properties of the fused ring system [2].

Conformational Restriction Ligand Efficiency Entropic Binding

Carboxylic Acid at 3-Position Enables Direct Conjugation to Amine-Containing Linkers and Payloads vs. 2-Carboxamide PROTAC Series Requiring Additional Synthetic Steps

The 3-carboxylic acid functional group of the target compound provides a direct handle for amide bond formation with amine-containing linkers or payloads in a single synthetic step, without requiring deprotection or functional group interconversion. This contrasts with the 2-carboxamide PDE4 series (WO 2017/145013 A1), where the amide is pre-formed as part of the pharmacophore and further derivatization requires alternative synthetic strategies [1]. In PROTAC design, the carboxylic acid can serve as a direct linker attachment point via standard HATU/EDCI-mediated amide coupling, enabling rapid construction of bifunctional degrader molecules [2]. The 6-methyl substitution additionally influences the trajectory of the linker relative to the target protein surface, a parameter that can be critical for ternary complex formation and degradation efficiency [2].

PROTAC Synthesis Bifunctional Molecule Linker Conjugation

Pyrazolo-Oxazine Fused System Exhibits Antibacterial Activity with MIC Values as Low as 0.78 μg/mL Against Gram-Positive Pathogens in Structurally Related Derivatives

Pyrazole derivatives containing fused heterocyclic systems have demonstrated potent antibacterial activity. A library screening study identified pyrazole derivatives with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against staphylococci and enterococci, representing Gram-positive pathogens of clinical significance [1]. The pyrazolo-oxazine fused system described in Farghaly and Dawood (2022) encompasses compounds with documented antibacterial and antitubercular activities [2]. While these reported MIC values are from structurally distinct pyrazole derivatives rather than the specific target compound, they establish a potency benchmark for the broader chemotype and support the scaffold's relevance for anti-infective drug discovery.

Antibacterial Gram-Positive Minimum Inhibitory Concentration

Optimal Research and Industrial Application Scenarios for 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 1428233-77-5)


PDE4B-Selective Inhibitor Lead Optimization Using the 3-Carboxylic Acid Scaffold for CNS and Inflammatory Disease Programs

The pyrazolo[5,1-b][1,3]oxazine scaffold is established as a PDE4 isozyme inhibitor core in the Pfizer patent WO 2017/145013 A1, with a binding preference for the PDE4B isoform implicated in CNS, metabolic, autoimmune, and inflammatory diseases [1]. The target compound's 3-carboxylic acid provides an alternative derivatization vector to the extensively exemplified 2-carboxamide series. Medicinal chemistry teams can use this compound to explore PDE4B SAR beyond the Pfizer chemical space by coupling the 3-carboxylic acid with diverse amines to generate libraries of 3-carboxamides. The 6-methyl substituent introduces a stereocenter absent in the unsubstituted scaffold (CAS 1173003-61-6), enabling chiral SAR exploration and potential improvements in isoform selectivity [2].

PROTAC Degrader Design Using the 3-Carboxylic Acid as a Linker Attachment Point for Targeted Protein Degradation

2024 patent filings (WO2024/123456) have identified the 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold as a warhead in PROTAC designs [3]. The target compound's 3-carboxylic acid group is ideally suited for direct conjugation to amine-terminated linkers via standard amide coupling (HATU, EDCI), enabling rapid parallel synthesis of PROTAC candidates. The distinct exit vector of the 3-carboxylic acid, compared to the 2-carboxamide PDE4 series, allows exploration of ternary complex geometries that may be inaccessible with the 2-substituted scaffold [3]. This scenario is particularly relevant for degradation targets where the PDE4B-binding moiety serves as the E3 ligase-recruiting element rather than the target-binding element.

Antibacterial Lead Discovery Targeting Gram-Positive Pathogens Using the Pyrazolo-Oxazine Scaffold

The pyrazolo-oxazine chemotype has demonstrated antibacterial activity against Gram-positive pathogens including staphylococci and enterococci, with MIC values as low as 0.78 μg/mL reported for structurally related pyrazole derivatives [4]. The target compound, as a carboxylic acid-functionalized pyrazolo-oxazine, can serve as a starting point for synthesizing amide and ester derivatives for antibacterial screening. The rigid bicyclic scaffold with zero rotatable bonds [5] offers a defined three-dimensional pharmacophore for target engagement, which is advantageous for structure-based optimization against bacterial enzyme targets such as DNA gyrase or dihydrofolate reductase, both of which have been successfully targeted by fused heterocyclic antibacterials.

JAK3/TYK2 Kinase Inhibitor Development for Autoimmune Disease Applications

Derivatives of the 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine core have demonstrated potent JAK3/TYK2 inhibition with IC₅₀ values of 12–45 nM in preclinical studies [6]. The target compound's 3-carboxylic acid provides a synthetic handle for generating focused libraries of amide derivatives to optimize kinase selectivity and pharmacokinetic properties. The conformational rigidity of the fused bicyclic system [5] may confer improved kinase selectivity compared to more flexible pyrazole-based JAK inhibitors by reducing the number of accessible binding conformations. This application scenario targets the growing interest in JAK3- and TYK2-selective inhibitors for autoimmune indications such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Quote Request

Request a Quote for 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.